molecular formula C15H24O2 B13761184 Isoacorone CAS No. 6168-64-5

Isoacorone

Cat. No.: B13761184
CAS No.: 6168-64-5
M. Wt: 236.35 g/mol
InChI Key: AGUISGUERLMHFF-GVARAGBVSA-N
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Description

4,8-Dimethyl-1-propan-2-ylspiro[45]decane-2,9-dione is a complex organic compound characterized by its unique spiro structureIts molecular formula is C₁₅H₂₄O₂, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the spiro structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The compound’s unique spiro structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with other molecules, making it valuable in various applications. Its stability and reactivity under controlled conditions further enhance its utility in scientific research and industrial processes .

Properties

CAS No.

6168-64-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,4R,5S,8S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione

InChI

InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11-,14-,15-/m0/s1

InChI Key

AGUISGUERLMHFF-GVARAGBVSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C

Canonical SMILES

CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C

Origin of Product

United States

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